molecular formula C12H7FN2O B6237860 4-(3-fluorophenoxy)pyridine-2-carbonitrile CAS No. 1497158-19-6

4-(3-fluorophenoxy)pyridine-2-carbonitrile

Cat. No.: B6237860
CAS No.: 1497158-19-6
M. Wt: 214.2
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Description

4-(3-fluorophenoxy)pyridine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, with a carbonitrile group at the 2-position of the pyridine ring.

Preparation Methods

The synthesis of 4-(3-fluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 3-fluorophenol with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-fluorophenoxy)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-(3-fluorophenoxy)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical products, such as agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

4-(3-fluorophenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    4-(4-fluorophenoxy)pyridine-2-carbonitrile: This compound has a similar structure but with the fluorine atom at the 4-position of the phenoxy group.

    4-(3-chlorophenoxy)pyridine-2-carbonitrile: The presence of a chlorine atom instead of fluorine can lead to differences in reactivity and biological effects.

    4-(3-methylphenoxy)pyridine-2-carbonitrile: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1497158-19-6

Molecular Formula

C12H7FN2O

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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